molecular formula C24H20N2O3 B2995779 N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide CAS No. 923157-22-6

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Cat. No. B2995779
CAS RN: 923157-22-6
M. Wt: 384.435
InChI Key: GNUDMRJNWQTWDS-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a derivative of chromen-6-yl nicotinamide, which is a class of compounds known for their diverse biological activities . The presence of the isopropylphenyl group might influence its properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo electrophilic substitution reactions . The presence of the isopropylphenyl and chromen-6-yl groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. For example, similar compounds often exhibit solid physical form and are stored in a refrigerator .

Scientific Research Applications

Oxidative Metabolism and Inhibition

Nicotinamide, a structurally related compound to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, has been shown to inhibit the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition can affect the metabolism of substances like aminopyrine and aniline, indicating nicotinamide's potential regulatory impact on enzymatic activities within liver microsomes (Schenkman, Ball, & Estabrook, 1967).

Cellular Energy Metabolism

Nicotinamide plays a crucial role in cellular energy metabolism, affecting cellular survival and longevity. It is involved in multiple pathways tied to cellular survival and death, influencing oxidative stress, and modulating cellular pathways like those involving forkhead transcription factors, sirtuins, and poly (ADP-ribose) polymerase. These pathways are critical in managing conditions related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Fluorescence in Biochemical Assays

A fluorescent analog of nicotinamide adenine dinucleotide has been developed, demonstrating nicotinamide's utility in biochemical assays. This analog can be used to study the enzymatic activities involving nicotinamide adenine dinucleotide, potentially offering insights into the metabolic processes that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could influence (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and Synthesis

Research on compounds derived from nicotinic acid, closely related to nicotinamide, reveals potential applications in developing herbicides. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity against certain plant species, suggesting a pathway for agricultural applications of compounds related to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (Yu et al., 2021).

Antioxidant Properties

Nicotinamide demonstrates significant antioxidant properties, protecting against oxidative damage in rat brain mitochondria. This suggests that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide may also possess antioxidant capabilities, potentially offering protective benefits against oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).

properties

IUPAC Name

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15(2)16-5-7-17(8-6-16)23-13-21(27)20-12-19(9-10-22(20)29-23)26-24(28)18-4-3-11-25-14-18/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDMRJNWQTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

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